Pentaethylene glycol monomethyl ether

Description

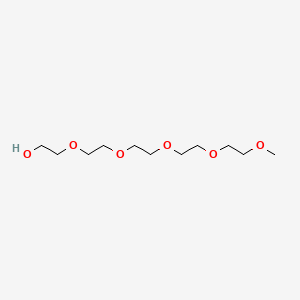

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNYBUIEAMRFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041371 | |

| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [TCI America MSDS] | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23778-52-1 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23778-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12,15-Pentaoxahexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15-pentaoxahexadecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentaethylene glycol monomethyl ether chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentaethylene glycol monomethyl ether (mPEG5-OH) is a high-purity, monodispersed polyethylene (B3416737) glycol (PEG) derivative that serves as a critical component in advanced biomedical and pharmaceutical research. Its unique combination of hydrophilicity, biocompatibility, and a reactive terminal hydroxyl group makes it an invaluable tool in drug delivery, bioconjugation, and surface modification. This technical guide provides a comprehensive overview of its chemical properties, experimental determination protocols, and key applications, with a focus on its role in enhancing the therapeutic potential of novel drug modalities.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] Its chemical identity and core physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 23778-52-1[3] |

| Molecular Formula | C₁₁H₂₄O₆[3] |

| Molecular Weight | 252.3 g/mol [3] |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol[4] |

| Synonyms | mPEG5-alcohol, Methyl-PEG5-alcohol, 3,6,9,12,15-Pentaoxahexadecan-1-ol[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 332.3 °C at 760 mmHg[1] |

| Density | 1.08 g/cm³[1][2] |

| Refractive Index | 1.4480 to 1.4520 (at 20°C)[1] |

| Flash Point | 154.7 °C[1] |

| Vapor Pressure | 1.06 x 10⁻⁵ mmHg at 25°C[1] |

| pKa | 14.36 ± 0.10 (Predicted)[1] |

| Solubility | The hydrophilic PEG spacer enhances its solubility in aqueous media.[1][5] It is soluble in water and polar organic solvents like acetone (B3395972) and methanol. A specific solubility in DMSO has been reported as 200 mg/mL.[6] |

| Viscosity | Specific viscosity data for the pure compound is not readily available in the cited literature. However, as a glycol ether, it is used to adjust the viscosity of formulations. |

| Appearance | Colorless to light yellow clear liquid[7] |

| Storage Temperature | -20°C to 8°C[1][7] |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the general experimental protocols for measuring its key properties.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small liquid samples is the capillary method.

Methodology:

-

A small amount (a few milliliters) of the this compound sample is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil or water) to ensure uniform heat distribution.

-

The bath is heated slowly. As the temperature approaches the boiling point, air trapped in the capillary tube will begin to bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped.

-

The liquid bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Digital Density Meter)

Density is a fundamental physical property used to convert between mass and volume. The ASTM D4052 and ASTM D7777 standards describe the use of a digital density meter, which offers high precision.

Methodology:

-

Calibration: The digital density meter, which contains an oscillating U-tube, is calibrated using two reference standards, typically dry air and pure water.

-

Sample Introduction: A small volume of the this compound sample is introduced into the U-tube. For viscous samples, this can be done using a heated syringe to ensure the sample is in a liquid state.

-

Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

-

Calculation: The instrument's software uses the measured frequency and calibration data to calculate the density of the liquid. The measurement is temperature-controlled, and results are often reported at a standard temperature, such as 20°C.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identifying and characterizing liquids. The Abbe refractometer is a common instrument for this purpose.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the instrument until a clear boundary between light and dark regions is visible.

-

Reading: The refractometer scale is adjusted to align the crosshairs precisely on this boundary line. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in the pharmaceutical and biotechnology sectors. Its primary role is as a flexible, hydrophilic linker or spacer.[1][3]

-

Bioconjugation: It is widely used as a linker to attach biological molecules, such as proteins or antibodies, to other molecules or surfaces.[1] The terminal hydroxyl group can be easily modified to introduce other reactive functional groups, enabling the formation of stable covalent bonds and improving the functionality of the resulting bioconjugate.[1][3]

-

Drug Delivery: As a component in drug delivery systems, it helps to improve the solubility, stability, and bioavailability of therapeutic agents.[1][7] The hydrophilic PEG chain can also increase the circulation time of drug carriers in the body and reduce their immunogenicity.[1]

-

PROTACs: This molecule is a key building block for linkers used in Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.

-

PEG Hydrogels: It serves as a crosslinker in the formation of PEG hydrogels. These hydrogels are used extensively in tissue engineering, wound healing, and as matrices for controlled drug release.[1]

-

Surface Functionalization: The molecule is used to modify the surfaces of materials like metals, plastics, or glass.[1] This functionalization can improve biocompatibility, create antifouling surfaces, or attach specific biomolecules for diagnostic or research purposes.[1]

Visualizations: Workflows and Logical Relationships

General Bioconjugation Workflow

The terminal hydroxyl group of this compound can be activated or functionalized to react with specific groups on biomolecules, such as primary amines on proteins.

Caption: Workflow for bioconjugation using a functionalized mPEG5 linker.

Logical Relationship in PROTAC Functionality

The PEG linker physically connects the two active ends of a PROTAC, enabling the formation of a ternary complex that leads to protein degradation.

Caption: The mPEG5 linker connects two ligands to facilitate ternary complex formation.

Surface Functionalization Workflow

This compound can be used to create hydrophilic and biocompatible surfaces through a "grafting to" approach.

Caption: General workflow for surface modification using mPEG5.

References

- 1. Cas 23778-52-1,this compound | lookchem [lookchem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23778-52-1 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of m-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-alcohol). Intended for professionals in research, development, and drug formulation, this document details the essential physicochemical characteristics, provides established experimental protocols for their determination, and visualizes key analytical workflows. m-PEG5-alcohol, a discrete polyethylene (B3416737) glycol (dPEG®) derivative, is a valuable hydrophilic linker used in bioconjugation, nanoparticle surface modification, and as a building block in the synthesis of more complex molecules such as PROTACs and Antibody-Drug Conjugates (ADCs). Its defined structure, consisting of a methoxy-capped five-unit PEG chain and a terminal hydroxyl group, imparts critical properties of hydrophilicity and reactivity.

Core Physical and Chemical Properties

The well-defined, monodisperse nature of m-PEG5-alcohol results in consistent and predictable physical properties, which are crucial for its application in pharmaceutical and biochemical research. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [1] |

| Synonyms | Pentaethylene glycol monomethyl ether, mPEG5-OH | [2] |

| CAS Number | 23778-52-1 | [3][4] |

| Molecular Formula | C₁₁H₂₄O₆ | [3][4] |

| Molecular Weight | 252.31 g/mol | [4][5] |

| Exact Mass | 252.1573 Da | [5] |

| Appearance | Colorless to light yellow clear liquid | [6][7] |

| Purity | Typically ≥95% - 98% | [3][8] |

| Density | 1.08 g/cm³ | [6][9][10] |

| Boiling Point | 332.3 °C at 760 mmHg; 110 °C at 0.01 Torr | [6][9] |

| Melting Point | Not applicable (Liquid at room temperature) | [9] |

| Flash Point | 154.7 °C | [9] |

| Refractive Index | 1.4480 to 1.4520 (at 20 °C) | [6][9][10] |

| Storage Conditions | -20°C, keep in a dry and dark environment | [3][6][9] |

Solubility Profile

The hydrophilic polyethylene glycol chain is the dominant structural feature influencing the solubility of m-PEG5-alcohol.[11] This makes it an excellent solubilizing agent for various applications.

Qualitative Solubility: m-PEG5-alcohol is readily soluble in water and most polar organic solvents. Its amphiphilic character, with a polar PEG backbone and a less polar methoxy (B1213986) terminus, allows for miscibility with a broad range of solvents.[8]

| Solvent Class | Examples | Expected Solubility |

| Aqueous | Water, PBS, Buffers | Soluble |

| Polar Protic | Methanol (B129727), Ethanol | Soluble |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Soluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of m-PEG5-alcohol. The following data represents the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and confirmation.[12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides unambiguous confirmation of the key structural motifs.

| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment |

| ~3.64 | Multiplet | 16H | -O-CH ₂-CH ₂-O- (PEG backbone) |

| ~3.54 | Multiplet | 4H | CH ₃-O-CH ₂- and -CH ₂-OH |

| ~3.38 | Singlet | 3H | CH ₃-O- |

| Variable (e.g., ~2.5) | Singlet (broad) | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~71.9 | C H₃-O-C H₂- |

| ~70.5 | -O-C H₂-C H₂-O- (PEG backbone) |

| ~61.7 | -C H₂-OH |

| ~59.0 | C H₃-O- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups present in the molecule.[12]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3600 - 3200 | O-H Stretch (alcohol) | Strong, Broad |

| 3000 - 2850 | C-H Stretch (alkane) | Strong |

| ~1100 | C-O-C Stretch (ether) | Strong, Characteristic |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess purity. Electrospray Ionization (ESI) is a common method for this type of molecule.

| Adduct | Ion Type | Theoretical m/z |

| [M+H]⁺ | Protonated Molecule | 253.16 |

| [M+Na]⁺ | Sodium Adduct | 275.15 |

| [M+K]⁺ | Potassium Adduct | 291.12 |

Experimental Protocols

The following section details generalized protocols for the determination of the key physical properties and for the analytical characterization of m-PEG5-alcohol.

Workflow for Spectroscopic Characterization

The diagram below illustrates a typical workflow for the comprehensive spectroscopic analysis of an m-PEG5-alcohol sample.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of m-PEG5-alcohol.

-

Sample Preparation: Accurately weigh 5-10 mg of the m-PEG5-alcohol sample into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[13]

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[13]

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.[14]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate peaks in the ¹H NMR to determine relative proton counts and assign all signals.

Protocol 2: FTIR Spectroscopy

Objective: To identify the key functional groups.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: No specific preparation is needed for a liquid sample. Place a small drop of the neat m-PEG5-alcohol directly onto the ATR crystal.[12]

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[14]

-

Data Analysis: The final spectrum is typically presented as transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O-C functional groups.

Protocol 3: Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and elemental composition.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the m-PEG5-alcohol sample in a solvent system suitable for electrospray, typically a mixture of methanol or acetonitrile and water. A small amount of formic acid (0.1%) may be added to promote protonation ([M+H]⁺).[14]

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

-

Data Acquisition: Infuse the sample solution directly or via liquid chromatography into the ESI source. Acquire data in positive ion mode to observe protonated molecules and common adducts ([M+Na]⁺, [M+K]⁺).

-

Data Analysis: Process the spectrum to identify the m/z values of the main ions. Compare the experimental exact mass to the theoretical calculated mass to confirm the elemental formula.

Protocol 4: Thermodynamic Solubility Determination (Shake-Flask Method)

The diagram below outlines the logical steps for determining the equilibrium solubility of m-PEG5-alcohol in a specific solvent.

Caption: Workflow for thermodynamic solubility determination.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.[15]

-

Preparation: Add an amount of m-PEG5-alcohol that is visibly in excess of what is expected to dissolve to a sealed vial containing a precisely known volume of the desired solvent.

-

Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[15]

-

Quantification: Accurately determine the concentration of m-PEG5-alcohol in the clear supernatant. This can be done using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector).[16]

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 5: Density Measurement

Objective: To determine the density of liquid m-PEG5-alcohol.

-

Apparatus: Use a glass pycnometer of a known volume (e.g., 10 or 25 cm³).[17]

-

Calibration: Calibrate the precise volume of the pycnometer by filling it with double-distilled water and measuring the mass at a known temperature. The density of water at that temperature is well-established.

-

Measurement: Clean and dry the pycnometer. Fill it with the m-PEG5-alcohol sample and place it in a constant temperature water bath until thermal equilibrium is achieved (e.g., 20 °C or 25 °C).[18]

-

Weighing: Remove the pycnometer from the bath, carefully clean and dry the outside, and measure its total mass using an analytical balance.

-

Calculation: Subtract the mass of the empty pycnometer to get the mass of the m-PEG5-alcohol. Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The reproducibility should be within ±0.0002 g·cm⁻³.[18]

References

- 1. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 3. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medkoo.com [medkoo.com]

- 6. 23778-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. m-PEG5-alcohol | CAS: 23778-52-1 | AxisPharm [axispharm.com]

- 9. Cas 23778-52-1,this compound | lookchem [lookchem.com]

- 10. This compound | 23778-52-1 [chemicalbook.com]

- 11. m-PEG5-alcohol|CAS 23778-52-1|DC Chemicals [dcchemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ugr.es [ugr.es]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Pentaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain pentaethylene glycol monomethyl ether (m-PEG5-OH). This high-purity oligoethylene glycol is a critical building block and hydrophilic linker in various applications, including bioconjugation, drug delivery, and materials science. This document details the most common synthetic methodologies, providing experimental protocols and quantitative data to aid researchers in selecting the optimal route for their specific needs.

Introduction

This compound, with the chemical formula C₁₁H₂₄O₆, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal hydroxyl group and a methoxy-capped terminus.[1] Its defined chain length and amphiphilic nature make it a valuable tool for modifying the physicochemical properties of molecules, enhancing solubility, and improving pharmacokinetic profiles of therapeutic agents. The synthesis of high-purity, monodisperse m-PEG5-OH is crucial for reproducible results in research and development. This guide explores three primary synthetic strategies: Williamson ether synthesis, solid-phase synthesis, and anionic polymerization.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including the desired purity, scalability, and available resources. The following table summarizes the key quantitative parameters for the three main synthesis methods.

| Synthesis Route | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |

| Williamson Ether Synthesis | 50-95%[2] | Good to High (>95%)[2][3] | 8-24 hours[2][3] | Versatile, well-established, uses common reagents | Can produce byproducts, may require chromatographic purification |

| Solid-Phase Synthesis | High to Quantitative[4][5] | Very High (>99%, monodisperse)[4] | Multiple cycles, hours per cycle[4] | High purity, monodispersity, simplified purification | Requires specialized resins and equipment, may be less scalable |

| Anionic Polymerization | High to Quantitative[6] | High, low polydispersity (PDI ≈ 1.05-1.2)[6][7] | Variable, can be rapid (minutes to hours)[8] | Controlled molecular weight, narrow molecular weight distribution | Requires stringent anhydrous and oxygen-free conditions, specialized equipment |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound via the three primary routes.

Williamson Ether Synthesis

This classical method for ether formation is a robust and widely used approach for synthesizing oligoethylene glycol derivatives. The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Reaction Scheme:

Figure 1. Williamson Ether Synthesis of this compound.

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

2-Bromoethyl methyl ether or 2-methoxyethyl tosylate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Etherification: Cool the reaction mixture back to 0 °C and add a solution of 2-bromoethyl methyl ether (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful method for the stepwise construction of monodisperse oligoethylene glycols, yielding products of very high purity.[4] This approach involves attaching the growing PEG chain to an insoluble resin support, which simplifies purification at each step to simple filtration and washing.[5]

Workflow for Solid-Phase Synthesis:

Figure 2. General Workflow for Solid-Phase Synthesis of Oligoethylene Glycols.

Materials:

-

Wang resin

-

Fmoc-protected tetraethylene glycol

-

2-Methoxyethyl tosylate

-

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) for initial resin loading

-

Piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

-

Sodium hydride or other suitable base for coupling

-

Trifluoroacetic acid (TFA) for cleavage

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Resin Preparation and Loading: Swell Wang resin in DMF. Attach the first building block, Fmoc-protected tetraethylene glycol, to the resin using DCC and DMAP in DCM.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the terminal hydroxyl.

-

Coupling: In a separate flask, prepare the sodium salt of 2-methoxyethanol (B45455) by reacting it with sodium hydride in anhydrous THF. Add this alkoxide to the deprotected resin and allow it to react to form the ether linkage. This step can be repeated with other protected oligoethylene glycol tosylates to extend the chain. For this compound, a single coupling of a tetraethylene glycol unit on the resin with 2-methoxyethyl tosylate is required.

-

Cleavage: Once the desired chain length is achieved, wash the resin thoroughly and dry it. Cleave the final product from the resin using a solution of trifluoroacetic acid in dichloromethane.

-

Purification: Filter the resin and collect the filtrate. Concentrate the filtrate and precipitate the product by adding cold diethyl ether to obtain high-purity this compound.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization of ethylene (B1197577) oxide allows for the synthesis of PEGs with controlled molecular weights and narrow molecular weight distributions.[6] By using a methoxy-containing initiator, such as the potassium salt of methanol, a monomethyl ether-terminated PEG can be produced.

Polymerization Scheme:

Figure 3. Anionic Ring-Opening Polymerization of Ethylene Oxide.

Materials:

-

Methanol

-

Potassium metal or potassium hydride

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous and deoxygenated solvents and reagents are critical for this method.

Procedure:

-

Initiator Preparation: In a rigorously dried and inert atmosphere glovebox or Schlenk line, prepare potassium methoxide by reacting potassium metal or potassium hydride with anhydrous methanol in anhydrous THF.

-

Polymerization: Cool the initiator solution to the desired temperature (e.g., 0 °C or room temperature). Add a calculated amount of freshly distilled ethylene oxide to the initiator solution. The amount of ethylene oxide will determine the final chain length. The polymerization is typically rapid.

-

Termination: After the desired reaction time, terminate the living polymer chain by adding a proton source, such as degassed water or a weak acid.

-

Purification: The resulting mixture of PEG monomethyl ethers will have a narrow molecular weight distribution. The desired this compound can be isolated from oligomers of different lengths by preparative high-performance liquid chromatography (HPLC) or fractional distillation under high vacuum.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies. The Williamson ether synthesis offers a versatile and accessible route, while solid-phase synthesis provides a pathway to exceptionally pure, monodisperse material. For applications requiring precise control over molecular weight and a narrow distribution of chain lengths, anionic polymerization is the method of choice. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate synthetic strategy for their specific research and development needs.

References

- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 2. CN102443164A - Allyl polyethylene glycol monomethyl ether and synthetic method - Google Patents [patents.google.com]

- 3. US20040044253A1 - Method of producing glycol ethers - Google Patents [patents.google.com]

- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization of ethylene oxide under controlled monomer addition via a mass flow controller for tailor made polyethylene oxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Pentaethylene glycol monomethyl ether molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on pentaethylene glycol monomethyl ether, a versatile hydrophilic linker used in various scientific applications, including drug delivery, bioconjugation, and polymer synthesis.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal methyl ether group and a hydroxyl group. Its structure imparts hydrophilicity, which is advantageous for enhancing the solubility of conjugated molecules in aqueous media.[1][2][3]

The fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₆ | [2][4][5][6][7] |

| Molecular Weight | 252.30 g/mol | [4][5][8] |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |

| CAS Number | 23778-52-1 | [1][2][5][6][7] |

| Canonical SMILES | COCCOCCOCCOCCOCCO | [4][5] |

Chemical Structure

The linear structure of this compound consists of five repeating ethylene (B1197577) glycol units, capped with a methyl group at one end and a hydroxyl group at the other. This bifunctional nature allows for its use as a linker in more complex molecular assemblies.

Figure 1: 2D chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. For instance, a general synthesis procedure involves the reaction of tetraethylene glycol with 2-bromoethyl methyl ether in the presence of a base like potassium tert-butoxide.[3] Purification is typically achieved through silica (B1680970) gel column chromatography.[3] Researchers should consult specific literature relevant to their application for detailed methodologies.

References

- 1. Cas 23778-52-1,this compound | lookchem [lookchem.com]

- 2. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 3. This compound | 23778-52-1 [chemicalbook.com]

- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 23778-52-1 [sigmaaldrich.com]

- 8. 23778-52-1 | MFCD00045995 | this compound [aaronchem.com]

An In-depth Technical Guide to CAS 23778-52-1: Pentaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol monomethyl ether, with the CAS number 23778-52-1, is a discrete polyethylene (B3416737) glycol (dPEG) derivative that is increasingly utilized in biomedical research and drug development.[1] Its defined chain length, hydrophilicity, and biocompatibility make it a valuable tool for the synthesis of complex biomolecules and drug delivery systems.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and its use in advanced drug delivery formulations.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[3] Its structure consists of five ethylene (B1197577) glycol units with a terminal methyl ether group, which imparts a favorable balance of hydrophilicity and lipophilicity. This amphiphilic nature is key to its utility in various applications.

Table 1: Physicochemical and Computed Properties of CAS 23778-52-1

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |

| Synonyms | mPEG5-Alcohol, mPEG5-OH, Methyl-PEG5-alcohol | [4] |

| Molecular Formula | C₁₁H₂₄O₆ | [5] |

| Molecular Weight | 252.30 g/mol | [4] |

| Boiling Point | 332.3 °C at 760 mmHg | [6] |

| Density | 1.08 g/cm³ | [6] |

| Refractive Index | 1.4480 to 1.4520 | [6] |

| Flash Point | 154.7 °C | [6] |

| Storage Temperature | 2 - 8 °C, Sealed in dry | [3] |

| Topological Polar Surface Area (TPSA) | 66.38 Ų | [5] |

| logP | -0.3085 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 14 | [5] |

Synthesis

A general method for the synthesis of this compound involves the Williamson ether synthesis. This typically includes the reaction of a tetraethylene glycol with a protected 2-methoxyethanol (B45455) derivative. While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described in the literature.

Applications in Drug Development

The unique properties of this compound make it a highly valuable component in modern drug development, particularly in the fields of bioconjugation and targeted protein degradation.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex.[7]

This compound is an ideal building block for PROTAC linkers due to its:

-

Hydrophilicity: The ethylene glycol units enhance the aqueous solubility of often lipophilic PROTAC molecules.[8]

-

Defined Length and Flexibility: The precise length of the five ethylene glycol units provides conformational flexibility that can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]

-

Biocompatibility: Polyethylene glycol is well-known for its low toxicity and immunogenicity.

Bioconjugation and Drug Delivery Systems

The terminal hydroxyl group of this compound can be readily functionalized to introduce reactive groups for bioconjugation.[1] This allows for its incorporation into various drug delivery systems:

-

Nanoparticle Functionalization: It can be used to coat the surface of nanoparticles, creating a hydrophilic "stealth" layer that reduces clearance by the immune system and prolongs circulation time.[9]

-

Micelle Formation: As a hydrophilic block in amphiphilic block copolymers, it can drive the self-assembly of micelles for the encapsulation of hydrophobic drugs.[2][10]

-

Antibody-Drug Conjugates (ADCs): Its defined length and hydrophilicity make it an excellent linker for attaching cytotoxic drugs to antibodies, improving the pharmacokinetic profile and therapeutic index of the ADC.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound as a Linker

This protocol outlines a general workflow for the synthesis of a PROTAC. Specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each specific target protein and E3 ligase ligand.

Step 1: Functionalization of the this compound Linker

The terminal hydroxyl group of the linker is typically converted to a more reactive group, such as a tosylate, mesylate, or halide, for subsequent coupling reactions. For example, tosylation can be achieved using p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

Step 2: Coupling to the First Ligand (e.g., POI-binding ligand)

The functionalized linker is then reacted with the first binding ligand. The choice of coupling chemistry depends on the available functional groups on the ligand. Common reactions include nucleophilic substitution or amide bond formation.

Step 3: Purification

The product of the first coupling reaction is purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Step 4: Coupling to the Second Ligand (e.g., E3 ligase-binding ligand)

The purified intermediate is then coupled to the second ligand using appropriate coupling chemistry.

Step 5: Final Purification and Characterization

The final PROTAC molecule is purified to a high degree using preparative HPLC. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Surface Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles (AuNPs) with a thiol-terminated derivative of this compound to enhance their stability and biocompatibility.

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiol-pentaethylene glycol monomethyl ether (HS-PEG5-OCH3)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Synthesize or obtain commercially available gold nanoparticles of the desired size.

-

Prepare a solution of HS-PEG5-OCH3 in PBS.

-

Add the HS-PEG5-OCH3 solution to the AuNP suspension with gentle stirring. The molar ratio of the thiol-PEG linker to AuNPs will depend on the nanoparticle size and desired surface coverage.

-

Allow the mixture to react for several hours to ensure complete ligand exchange on the nanoparticle surface.

-

Purify the functionalized nanoparticles by centrifugation and resuspension in fresh PBS to remove excess unreacted linker. Repeat this washing step several times.

-

Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to determine size and stability, and transmission electron microscopy (TEM) to visualize the nanoparticles.

Safety and Handling

This compound is considered to be an irritant.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 2: Hazard Information for CAS 23778-52-1

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. Representative data can be found in public databases such as PubChem and SpectraBase.[4][12]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy (B1213986) group protons (a singlet) and the ethylene glycol protons (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the methoxy group and the ethylene glycol units.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound (CAS 23778-52-1) is a well-defined and versatile chemical entity with significant applications in modern drug discovery and development. Its primary role as a hydrophilic and flexible linker in the design of PROTACs and other drug delivery systems is well-established. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their research endeavors. As the field of targeted protein degradation and advanced drug delivery continues to evolve, the importance of well-characterized and functional building blocks like this compound will undoubtedly continue to grow.

References

- 1. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103479573A - Preparation methods for polyethylene glycol monomethyl ether-polyester diblock copolymer micelle and drug-loaded micelle - Google Patents [patents.google.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of Pentaethylene glycol monomethyl ether in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol monomethyl ether (mPEG5), a member of the polyethylene (B3416737) glycol (PEG) ether family, is a compound of significant interest in various scientific and industrial fields, particularly in drug development and biotechnology. Its utility stems from its properties as a hydrophilic spacer, which can enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2] This technical guide provides a comprehensive overview of the solubility of mPEG5 in aqueous solutions, including quantitative data, detailed experimental protocols for solubility determination, and a visualization of the molecular interactions governing its behavior in water.

Core Concepts of mPEG5 Solubility

The solubility of this compound in water is governed by the interplay of its chemical structure and its interaction with water molecules. The molecule consists of a short chain of five repeating ethylene (B1197577) oxide units, capped with a methyl group at one end and a hydroxyl group at the other. This structure imparts an amphiphilic character to the molecule.

The ether oxygen atoms along the polyethylene glycol chain and the terminal hydroxyl group are capable of forming hydrogen bonds with water molecules. This hydrogen bonding is the primary driver of its high miscibility in aqueous solutions. Conversely, the ethylene groups introduce a degree of hydrophobicity.

A key characteristic of many polyethylene glycol ethers is the phenomenon of a Lower Critical Solution Temperature (LCST). This means that while they are readily soluble at lower temperatures, their solubility decreases as the temperature increases. Above the LCST, the solution becomes cloudy, indicating phase separation. This behavior is attributed to the disruption of the hydrogen bonds between the polymer and water molecules at elevated temperatures, leading to polymer aggregation. For ethylene glycol ethers, the LCST generally increases with the number of repeating ethylene oxide units.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of temperatures is not extensively documented in publicly available literature, its behavior is expected to be similar to other short-chain methoxy (B1213986) polyethylene glycols. It is considered to be readily miscible with water at ambient temperatures.[3]

The critical temperature at which phase separation occurs is known as the cloud point. For a structurally similar compound, 4-vinylbenzyl methoxypentakis-(oxyethylene) ether, a cloud point of approximately 55°C has been reported. This suggests that aqueous solutions of this compound likely exhibit a similar Lower Critical Solution Temperature (LCST).

The following table summarizes the expected solubility behavior of this compound in aqueous solutions based on the properties of similar compounds.

| Temperature (°C) | Concentration (w/w %) | Observation | Expected Solubility |

| 4 | 1 - 50 | Clear, homogeneous solution | Fully miscible |

| 25 (Ambient) | 1 - 50 | Clear, homogeneous solution | Fully miscible |

| 50 | 1 - 50 | Clear, homogeneous solution | Fully miscible |

| 60 | 1 - 50 | Cloudy/Turbid solution | Phase separation (Above LCST) |

| 70 | 1 - 50 | Cloudy/Turbid solution | Phase separation (Above LCST) |

Experimental Protocols

The determination of the solubility and cloud point of this compound in aqueous solutions can be accomplished through several well-established experimental methods.

Preparation of Aqueous mPEG5 Solutions

Materials:

-

This compound (mPEG5, purity ≥95%)

-

Deionized or distilled water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Accurately weigh a desired mass of mPEG5 using an analytical balance.

-

Transfer the weighed mPEG5 to a volumetric flask of appropriate size.

-

Add a portion of deionized water to the flask and dissolve the mPEG5 with the aid of a magnetic stirrer.

-

Once fully dissolved, add deionized water to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Prepare a series of solutions with varying concentrations as required for the specific experimental method.

Determination of Cloud Point by Visual Observation

This method provides a straightforward determination of the Lower Critical Solution Temperature (LCST).

Apparatus:

-

Sealed glass tubes or cuvettes

-

Temperature-controlled water bath or heating block with a viewing window

-

Calibrated thermometer or thermocouple

-

Light source and a dark background for better visualization

Procedure:

-

Fill a sealed glass tube or cuvette with the prepared aqueous mPEG5 solution.

-

Place the tube in the temperature-controlled bath or block.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 1°C/minute).

-

Continuously observe the solution against a dark background with a light source.

-

The cloud point is the temperature at which the solution first shows signs of turbidity or cloudiness.

-

To ensure accuracy, the measurement should be repeated, and the temperature can also be slowly decreased to observe the clearing of the solution, which should occur at a similar temperature.

Turbidimetry

A more quantitative approach to determining the cloud point involves measuring the change in turbidity with a spectrophotometer or a dedicated turbidimeter.

Apparatus:

-

Spectrophotometer or turbidimeter with a temperature-controlled cuvette holder

-

Quartz or glass cuvettes

-

Temperature controller

Procedure:

-

Place the aqueous mPEG5 solution in a cuvette and insert it into the temperature-controlled holder of the instrument.

-

Set the instrument to measure absorbance or turbidity at a specific wavelength (e.g., 500-600 nm).

-

Slowly increase the temperature of the cuvette holder at a defined rate.

-

Record the absorbance or turbidity as a function of temperature.

-

The cloud point is identified as the temperature at which a sharp increase in absorbance or turbidity is observed.

Visualizations

Molecular Interactions in Aqueous Solution

The following diagram illustrates the hydrogen bonding between this compound and water molecules, which is the basis for its solubility.

Experimental Workflow for Cloud Point Determination

The logical flow for determining the cloud point of an mPEG5 aqueous solution is depicted in the following diagram.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of m-PEG5-alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of methoxy-pentaethylene glycol (m-PEG5-alcohol). Understanding the thermal characteristics of this hydrophilic linker is crucial for its application in bioconjugation, drug delivery systems, and the formulation of therapeutics where it may be subjected to various temperature-related stresses during manufacturing, storage, and application.

Overview of Thermal Stability

Methoxy-pentaethylene glycol (m-PEG5-alcohol) is a derivative of polyethylene (B3416737) glycol (PEG), a class of polymers known for their biocompatibility and hydrophilicity. The thermal stability of PEG and its derivatives is a critical parameter influencing their processing and end-use applications. Generally, the thermal degradation of PEGs is influenced by factors such as molecular weight, the presence of oxygen, and the nature of the end groups.

For short-chain PEG ethers like m-PEG5-alcohol, the thermal properties are expected to be similar to low molecular weight PEGs. Studies on various PEGs have shown that the difference in end groups (hydroxyl vs. methoxy) has a negligible effect on the overall thermal stability of the polymer chain. Thermal decomposition primarily occurs through random chain scission. In an inert atmosphere, significant weight loss for low molecular weight PEGs typically begins at temperatures above 200°C, with the main decomposition phase occurring between 300°C and 400°C.

The presence of oxygen can significantly accelerate thermal degradation through an oxidative mechanism. This process involves the formation of hydroperoxides which are thermally labile and decompose through a radical mechanism, ultimately leading to the formation of compounds containing carbonyl groups.

Quantitative Thermal Analysis Data

| Polyethylene Glycol (PEG) Molecular Weight ( g/mol ) | Onset Decomposition Temperature (°C) (in N2) | Peak Decomposition Temperature (°C) (in N2) | Reference |

| 400 | ~350 | ~390 | General Literature |

| 1000 | ~360 | ~400 | |

| 1500 | ~370 | ~410 | |

| 2000 | ~375 | ~415 | |

| 4000 | ~380 | ~420 | |

| 6000 | ~385 | ~425 |

Note: The temperatures are approximate and can vary depending on the experimental conditions such as heating rate.

Based on this data, m-PEG5-alcohol (molecular weight: 252.3 g/mol ) is anticipated to have an onset of thermal decomposition in the lower end of the presented range, likely starting around 340-350°C in an inert atmosphere.

Decomposition Products

The thermal decomposition of polyethylene glycols results in a variety of smaller molecules due to the cleavage of C-C and C-O bonds in the polymer backbone. The primary decomposition products identified through techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) include:

-

Low molecular weight aldehydes and alcohols: Formaldehyde, acetaldehyde, ethanol.

-

Ethers: Ethylene (B1197577) oxide, dioxane.

-

Other small molecules: Water, carbon dioxide, and carbon monoxide.

In the presence of oxygen, the array of decomposition products can be more complex, including formic and acetic acids.

Experimental Protocols

To assess the thermal stability and decomposition of m-PEG5-alcohol, a combination of thermoanalytical techniques is employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which m-PEG5-alcohol begins to decompose and to characterize its weight loss profile as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of m-PEG5-alcohol (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to eliminate oxidative effects.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled, linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously measures and records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of m-PEG5-alcohol, and to observe any other thermal transitions such as glass transition or crystallization.

Methodology:

-

Sample Preparation: A small sample of m-PEG5-alcohol (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase any prior thermal history. For example:

-

Heat from 25°C to 100°C at 10°C/min.

-

Cool from 100°C to -50°C at 10°C/min.

-

Heat from -50°C to 200°C at 10°C/min.

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events like melting and crystallization. The melting temperature (Tm) is typically taken as the peak of the melting endotherm, and the area under the peak is used to calculate the enthalpy of fusion (ΔHf).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of m-PEG5-alcohol.

Methodology:

-

Sample Preparation: A very small amount of m-PEG5-alcohol (micrograms to milligrams) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium) within the pyrolyzer, which is directly interfaced with the GC injector. This causes the sample to thermally fragment.

-

Gas Chromatography (GC): The volatile decomposition products are swept into the GC column by the carrier gas. The compounds are separated based on their boiling points and interactions with the column's stationary phase. A temperature gradient is typically used to elute the compounds.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each eluting compound is recorded, creating a chromatogram. The individual mass spectra are then compared to spectral libraries (e.g., NIST) to identify the decomposition products.

Decomposition Pathway

The thermal decomposition of m-PEG5-alcohol, in an inert atmosphere, is expected to proceed through a radical mechanism involving random chain scission. The primary bond cleavages occur at the C-O and C-C bonds of the ethylene glycol backbone.

Conclusion

m-PEG5-alcohol is expected to exhibit thermal stability comparable to other low molecular weight polyethylene glycols, with decomposition commencing at temperatures above 300°C in an inert atmosphere. The primary decomposition mechanism is random chain scission, leading to the formation of smaller volatile compounds. For applications where m-PEG5-alcohol may be exposed to elevated temperatures, it is crucial to consider the potential for thermal degradation, especially in the presence of oxygen, which can lower the decomposition temperature and alter the degradation pathway. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of m-PEG5-alcohol and other related PEGylated materials.

Spectroscopic data for Pentaethylene glycol monomethyl ether (NMR, IR, Mass Spec)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pentaethylene glycol monomethyl ether (CAS No. 23778-52-1), a versatile hydrophilic linker and solvent. The information presented herein is intended to aid in the structural elucidation, characterization, and quality control of this important compound in research and development settings.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₂₄O₆ and a molecular weight of 252.30 g/mol , consists of a five-unit ethylene (B1197577) glycol chain with one terminal hydroxyl group and one terminal methoxy (B1213986) group.[1][2][3][4] This structure gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are detailed below.

Chemical Structure: CH₃-O-(CH₂CH₂-O)₄-CH₂CH₂-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum is characterized by a sharp singlet for the terminal methyl protons and a complex series of overlapping multiplets for the methylene (B1212753) protons of the ethylene glycol chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.39 | Singlet | 3H | CH₃-O- |

| 3.75 - 3.42 | Multiplet | 20H | -O-CH₂CH₂-O- |

Solvent: CDCl₃. Data sourced from ChemicalBook.[5]

¹³C NMR Data

The ¹³C NMR spectrum shows distinct signals for the terminal methyl and methylene carbons, with the internal methylene carbons appearing in a narrow chemical shift range. Due to the repetitive nature of the ethylene glycol units, the signals for the internal carbons often overlap.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~59.0 | CH₃-O- |

| ~61.7 | HO-CH₂- |

| ~70.5 - 70.8 | Internal -O-CH₂CH₂-O- |

| ~72.0 | -CH₂-O-CH₃ |

| ~72.6 | -CH₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its alcohol and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1150 - 1085 | Strong | C-O stretch (ether) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Note: The exact peak positions can vary based on the sample state (neat liquid, solution) and intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques.

| m/z | Interpretation |

| 253.16 | [M+H]⁺, protonated molecular ion |

| 275.14 | [M+Na]⁺, sodium adduct |

| 89 | Common fragment |

| 59 | Common fragment |

| 45 | Base Peak |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for acquiring the spectroscopic data presented above.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must completely dissolve the sample without its own signals obscuring important sample peaks.

- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

- Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

- The final solution height in the NMR tube should be approximately 4-5 cm.

- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

- Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.

- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to maximize signal resolution and obtain sharp, symmetrical peaks.

- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient signal detection.

- Acquisition:

- For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of ~12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged.

- For ¹³C NMR , a proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are often required.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

- Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is common for liquid samples.

1. Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

2. Data Acquisition:

- Background Scan: Before analyzing the sample, acquire a background spectrum. This scan measures the IR spectrum of the empty ATR crystal and the ambient environment (e.g., CO₂ and water vapor in the air). This background will be automatically subtracted from the sample spectrum.

- Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

- Run Spectrum: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

- Initiate the sample scan. The instrument will direct a beam of infrared radiation through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

- Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

3. Data Processing and Analysis:

- The resulting spectrum will be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

- Identify the key absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-O stretch) to confirm the molecular structure.

- After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Protocol 3: Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).

1. Sample Preparation:

- Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.

- Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a mixture of common LC-MS mobile phase solvents (e.g., 50:50 acetonitrile:water). A small amount of formic acid (0.1%) may be added to promote protonation ([M+H]⁺) in positive ion mode.

- If the solution contains any solid particles, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's tubing.

- Transfer the final diluted solution to a 2 mL autosampler vial with a screw cap and septum.

2. Instrument Setup and Data Acquisition:

- Ionization Method: Select Electrospray Ionization (ESI) in positive ion mode.

- Mass Analyzer: The instrument can be set to perform a full scan to detect all ions within a specified mass range (e.g., m/z 50-500).

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

- Instrument Tuning and Calibration: Before running the sample, the mass spectrometer must be tuned and calibrated using a standard solution to ensure mass accuracy.

- Acquisition: Initiate the data acquisition. The sample solution is nebulized and ionized in the ESI source, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺) are released and enter the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

3. Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.

- Examine the fragmentation pattern (if using MS/MS) to further confirm the structure. The characteristic repeating loss of ethylene glycol units (44 Da) is often observed for PEG-related compounds.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

- 1. This compound | C11H24O6 | CID 90255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 23778-52-1,this compound | lookchem [lookchem.com]

- 3. This compound, mPEG5-OH - Biopharma PEG [biochempeg.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 23778-52-1 [chemicalbook.com]

- 6. TETRAETHYLENEGLYCOL MONOMETHYL ETHER(23783-42-8) 13C NMR spectrum [chemicalbook.com]

Unlocking Biotechnological Frontiers: A Technical Guide to Pentaethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol monomethyl ether (mPEG5-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative that is emerging as a critical component in the advancement of biotechnology and pharmaceutical sciences. Its unique properties, including hydrophilicity, biocompatibility, and a defined length, make it an invaluable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the core applications of mPEG5-OH, complete with experimental protocols and quantitative data to facilitate its integration into novel research and therapeutic strategies. The inherent versatility of mPEG5-OH stems from its terminal hydroxyl group, which allows for a wide range of chemical modifications, enabling its use as a linker in bioconjugation, a building block for drug delivery systems, and a surface modifier for biomaterials.[1][2]

Core Applications in Biotechnology

The strategic application of mPEG5-OH can significantly enhance the therapeutic efficacy and safety profile of various biomolecules and drug delivery platforms. Its primary roles in biotechnology are centered around its function as a hydrophilic spacer and linker.

Bioconjugation and Protein Modification

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[3] mPEG5-OH serves as a precursor for activated PEGylating agents that can be conjugated to biomolecules.

Benefits of PEGylation with mPEG5 derivatives include:

-

Increased Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugated molecule, reducing renal clearance and extending its circulation time in the bloodstream.[4][5]

-

Improved Stability: PEGylation can protect proteins from proteolytic degradation, enhancing their stability in biological environments.[6]

-

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[3]

-

Enhanced Solubility: The hydrophilic nature of the PEG linker improves the solubility of hydrophobic drugs and proteins in aqueous solutions.[7]

Drug Delivery Systems